molecular formula C8H5BrFNO B602840 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one CAS No. 944805-66-7

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B602840
CAS No.: 944805-66-7
M. Wt: 230.03g/mol
InChI Key: UVQWHJXRXKNXGK-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring, making it a unique and valuable molecule for various scientific applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 6-fluoroindole.

    Bromination and Fluorination: The bromination of indole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The cyclization step involves the formation of the indole ring, which can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of dihydro-indole derivatives.

Scientific Research Applications

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is employed in studying the biological pathways and mechanisms of indole derivatives.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate protein-ligand interactions and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analogue with similar structural features.

    6-bromo-7-fluoro-2,3-dihydro-1H-indole: Another indole derivative with bromine and fluorine substitutions.

Uniqueness

5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQWHJXRXKNXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-66-7
Record name 5-bromo-6-fluoro-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask was added ethyl 2-(5-bromo-4-fluoro-2-nitrophenyl)acetate (5.2 g, 17 mmol), iron (4.7 g, 85 mmol) and 50 mL of AcOH. The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was then concentrated, dissolved in 100 mL of EtOAc, filtered, and washed with 50 mL of a saturated NaHCO3 solution. The organic layer was concentrated and purified with silica gel column chromatography, eluting with 40% EtOAc/hexane to give 5-bromo-6-fluoroindolin-2-one (3.4 g, 87% yield) as a white solid. MS m/z: 230 (M+1). 1H NMR (400 MHz, CD3OD) δ ppm 3.49-3.54 (m, 2H), 6.77 (d, J=8.80 Hz, 1H), 7.45 (d, J=6.65 Hz, 1H).
Name
ethyl 2-(5-bromo-4-fluoro-2-nitrophenyl)acetate
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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